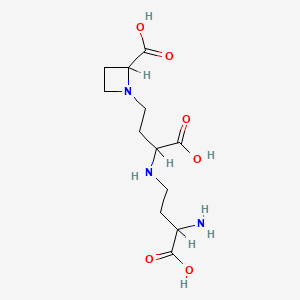![molecular formula C9H14ClN3O5S B1228846 4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride CAS No. 28419-39-8](/img/structure/B1228846.png)
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to cytosine, a naturally occurring nucleobase, but features a beta-D-arabinofuranosyl group attached to the cytosine moiety. This modification imparts unique properties to the compound, making it a valuable tool in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride typically involves the condensation of cytosine with beta-D-arabinofuranosyl derivatives. One common method includes the use of a protected form of beta-D-arabinofuranosyl chloride, which reacts with cytosine under basic conditions to form the desired nucleoside analog. The reaction is usually carried out in anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize waste. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the thio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Applications De Recherche Scientifique
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA replication and repair mechanisms, as well as in the development of molecular probes for detecting specific nucleic acid sequences.
Medicine: Investigated for its potential as an antiviral and anticancer agent, particularly in the treatment of leukemias and lymphomas. .
Industry: Utilized in the production of pharmaceuticals and as a research tool in biotechnology.
Mécanisme D'action
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride exerts its effects by incorporating into DNA and inhibiting DNA synthesis. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into DNA by DNA polymerases. This incorporation leads to chain termination and inhibition of further DNA synthesis. The compound also inhibits DNA repair enzymes, further enhancing its cytotoxic effects on rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytosine Arabinoside (Cytarabine): A nucleoside analog used in the treatment of acute myeloid leukemia. It shares a similar mechanism of action but differs in its sugar moiety.
Vidarabine: Another nucleoside analog with antiviral properties, used primarily in the treatment of herpes simplex virus infections.
Fludarabine: A purine nucleoside analog used in the treatment of chronic lymphocytic leukemia
Uniqueness
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride is unique due to its thio modification, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acids and proteins, making it a valuable tool in research and therapeutic applications .
Propriétés
Numéro CAS |
28419-39-8 |
|---|---|
Formule moléculaire |
C9H14ClN3O5S |
Poids moléculaire |
311.74 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5S.ClH/c10-5-1-2-12(8(18)11-5)9(16)7(15)6(14)4(3-13)17-9;/h1-2,4,6-7,13-16H,3H2,(H2,10,11,18);1H/t4-,6-,7+,9-;/m1./s1 |
Clé InChI |
RCWYXGAOCMUXHG-ZXBIKLPVSA-N |
SMILES |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
SMILES isomérique |
C1=CN(C(=S)N=C1N)[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
SMILES canonique |
C1=CN(C(=S)N=C1N)C2(C(C(C(O2)CO)O)O)O.Cl |
Synonymes |
4'-thio-arabinofuranosylcytosine 4'-thio-beta-D-arabinofuranosylcytosine 4-Amino-1-(4-thio-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone OSI-7836 thiarabine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)


![2-amino-4-(2-ethoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1228769.png)


![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)
![2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylbutanenitrile](/img/structure/B1228778.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)





